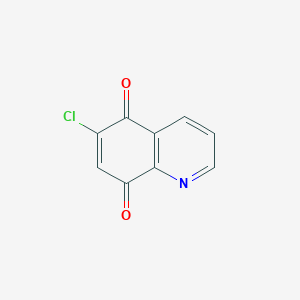

6-Chloroquinoline-5,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloroquinoline-5,8-dione is a useful research compound. Its molecular formula is C9H4ClNO2 and its molecular weight is 193.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

6-Chloroquinoline-5,8-dione has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit potent antifungal and antibacterial activities.

Case Study: Antifungal Activity Against Candida Species

- A study evaluated the antifungal efficacy of this compound derivatives against pathogenic Candida species. Some derivatives demonstrated superior activity compared to established antifungal agents like ketoconazole and fluconazole, indicating their potential as new antifungal candidates .

Table 1: Antifungal Activity of this compound Derivatives

| Compound Name | Activity Against Candida | Comparison Drug | Result |

|---|---|---|---|

| Compound A | Yes | Ketoconazole | More potent |

| Compound B | Yes | Fluconazole | Comparable |

| Compound C | No | Griseofulvin | Less active |

Anticancer Properties

The anticancer potential of this compound has garnered attention due to its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

- A series of compounds derived from this compound were tested against multiple breast cancer cell lines. Notably, some derivatives exhibited IC50 values as low as 140 nM against NQO1-expressing cells, indicating significant cytotoxicity .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (nM) | NQO1 Expression |

|---|---|---|---|

| Compound D | MDA-MB-231 | 140 | Present |

| Compound E | MDA468-NQ16 | 190 | Present |

| Compound F | MDA468-WT | >500 | Absent |

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for exploring its biological activities. Various methods have been developed to enhance the yield and efficiency of these compounds.

Synthesis Techniques

- The synthesis typically involves nucleophilic substitution reactions, where different substituents are introduced at specific positions on the quinoline ring. For instance, using Lewis acids can significantly increase regioselectivity during synthesis .

Broader Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound derivatives have shown promise in other therapeutic areas:

- Antiviral Activity: Some studies suggest that quinoline derivatives may possess antiviral properties, potentially useful against viral infections.

- Antimalarial Agents: Compounds derived from quinoline structures have been recognized for their antimalarial effects, contributing to ongoing research in tropical medicine .

Análisis De Reacciones Químicas

Oxidation Reactions

The quinone structure of 6-chloroquinoline-5,8-dione makes it inherently redox-active. Oxidation reactions often target the quinone core or substituents:

Epoxidation and Hydroxylation

-

Reagents/Conditions : Oxygen gas under actinic radiation (visible light) with tetraphenylporphine (TPP) as a sensitizer in dichloromethane at 15–25°C for 2–8 hours .

-

Outcome : Forms a hydroperoxide intermediate (III), which decomposes spontaneously to yield oxidized derivatives (e.g., hydroxylated or epoxidized products) .

Aldehyde Formation

-

Reagents/Conditions : Selenium dioxide (SeO₂) in dioxane at reflux .

-

Outcome : Introduces a formyl group at the C2 position, producing 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde .

Fremy’s Salt Oxidation

-

Reagents/Conditions : Potassium nitrosodisulfonate (Fremy’s salt) in aqueous acidic media .

-

Outcome : Facilitates the synthesis of quinolinequinones, such as 7-acetamido-2-chloro-quinoline-5,8-dione .

Reduction Reactions

Reduction of the quinone moiety alters its electronic properties and biological activity:

Hydroquinone Formation

-

Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Na₂S₂O₄).

-

Outcome : Converts the 5,8-dione into a hydroquinone structure, enhancing solubility and modulating redox behavior.

Nucleophilic Substitution

The chlorine atom at C6 undergoes regioselective substitution with nucleophiles:

Amination

-

Reagents/Conditions : Primary or secondary amines with CeCl₃·7H₂O in ethanol at 60°C .

-

Outcome : Produces 6-arylamino-7-chloro-5,8-quinolinediones (e.g., 6-[(N-2,3-dichlorophenyl)amino] derivatives) .

-

Regioselectivity : Chelation of Ce(III) with the quinoline nitrogen and C8 carbonyl directs substitution to C6 .

Comparative Reactivity

| Position | Reactivity | Preferred Nucleophiles | Example Product |

|---|---|---|---|

| C6 | High | Amines, thiols | 6-Anilino derivatives |

| C7 | Moderate | Halogens, alkoxides | 7-Chloro retained in most reactions |

Cycloaddition and Ring Expansion

While less common, cycloaddition reactions exploit the electron-deficient quinone system:

Diels-Alder Reactions

-

Reagents/Conditions : Dienes (e.g., substituted butadienes) under thermal or Lewis acid-catalyzed conditions .

-

Outcome : Forms tricyclic or tetracyclic derivatives, as seen in studies of similar quinolinequinones .

Chlorine Displacement

-

Reagents/Conditions : Ammonium hydroxide (NH₄OH) under reflux.

-

Outcome : Substitutes C6 chlorine with an amino group, yielding 7-amino-6-chloroquinoline-5,8-dione .

Sulfonation

-

Reagents/Conditions : Sulfur trioxide (SO₃) in concentrated H₂SO₄ .

-

Outcome : Introduces sulfonic acid groups at C6/C7, enhancing water solubility .

Biological Redox Activity

This compound exhibits pharmacological activity via redox cycling:

Propiedades

Fórmula molecular |

C9H4ClNO2 |

|---|---|

Peso molecular |

193.58 g/mol |

Nombre IUPAC |

6-chloroquinoline-5,8-dione |

InChI |

InChI=1S/C9H4ClNO2/c10-6-4-7(12)8-5(9(6)13)2-1-3-11-8/h1-4H |

Clave InChI |

OXNXJIXVWGVRBG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=O)C=C(C2=O)Cl)N=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.